An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-3,5-dinitrobenzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-3,5-dinitrobenzaldehyde
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-3,5-dinitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR spectra, a robust experimental protocol for data acquisition, and an overview of the compound's synthesis, ensuring a thorough understanding of its molecular structure and characterization.
Introduction
4-Methyl-3,5-dinitrobenzaldehyde (CAS No. 46401-48-3) is an aromatic compound characterized by a central benzene ring substituted with a methyl group, two nitro groups, and a formyl (aldehyde) group.[1] The precise arrangement of these functional groups dictates the molecule's electronic environment and, consequently, its unique spectral signature in NMR spectroscopy. Understanding the ¹H and ¹³C NMR spectra is paramount for confirming the compound's identity, assessing its purity, and elucidating its role in various chemical reactions. While experimental spectra for this specific molecule are not widely published, this guide provides high-quality predicted data and the necessary protocols for its empirical validation.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of published experimental spectra for 4-Methyl-3,5-dinitrobenzaldehyde, the following data has been generated using advanced computational prediction algorithms. These predictions are based on established principles of NMR spectroscopy and provide a reliable foundation for spectral interpretation and experimental design.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 4-Methyl-3,5-dinitrobenzaldehyde is expected to be relatively simple, with distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The strong electron-withdrawing nature of the two nitro groups and the aldehyde group significantly influences the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-3,5-dinitrobenzaldehyde (in CDCl₃)
| Functional Group | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aldehyde-H (CHO) | ~10.1 | Singlet (s) | 1H |
| Aromatic-H | ~8.8 | Singlet (s) | 2H |
| Methyl-H (CH₃) | ~2.6 | Singlet (s) | 3H |
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Aldehyde Proton (CHO): The proton of the aldehyde group is expected to appear as a singlet at a significantly downfield chemical shift (around 10.1 ppm). This is due to the strong deshielding effect of the adjacent carbonyl group.
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Aromatic Protons: The two protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a single peak (singlet) in the aromatic region. The presence of three strong electron-withdrawing groups (two nitro groups and one aldehyde) will cause these protons to be highly deshielded, resulting in a downfield chemical shift of approximately 8.8 ppm.
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Methyl Protons (CH₃): The three protons of the methyl group are also chemically equivalent and will appear as a singlet. Their chemical shift is anticipated to be around 2.6 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 4-Methyl-3,5-dinitrobenzaldehyde will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-3,5-dinitrobenzaldehyde (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| Aldehyde Carbonyl (C=O) | ~188 |
| C-NO₂ | ~150 |
| C-CHO | ~135 |
| Aromatic CH | ~128 |
| C-CH₃ | ~140 |
| Methyl Carbon (CH₃) | ~18 |
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Aldehyde Carbonyl (C=O): The carbon of the aldehyde group is expected to have the most downfield chemical shift, around 188 ppm, which is characteristic of carbonyl carbons.
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Carbons Attached to Nitro Groups (C-NO₂): The two carbon atoms bonded to the nitro groups are chemically equivalent and are expected to resonate at approximately 150 ppm due to the strong electron-withdrawing effect of the nitro groups.
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Carbon Attached to the Aldehyde Group (C-CHO): The carbon atom of the benzene ring attached to the aldehyde group is predicted to appear around 135 ppm.
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Aromatic CH: The two equivalent carbon atoms bonded to hydrogen in the aromatic ring are expected to have a chemical shift of about 128 ppm.
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Carbon Attached to the Methyl Group (C-CH₃): The aromatic carbon atom bonded to the methyl group is predicted to be at approximately 140 ppm.
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Methyl Carbon (CH₃): The carbon of the methyl group will have the most upfield chemical shift, expected around 18 ppm.
Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted spectral data, the following detailed protocol for the acquisition of ¹H and ¹³C NMR spectra is provided. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.
Sample Preparation
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Weighing the Sample: Accurately weigh approximately 10-20 mg of solid 4-Methyl-3,5-dinitrobenzaldehyde.
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Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[2] The choice of solvent is critical; it must fully dissolve the compound without reacting with it. CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.[3]
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Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[3]
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Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
NMR Instrument Parameters
A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution) should be utilized for data acquisition.[2]
¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
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Number of Scans: 16-64 scans are generally sufficient, depending on the sample concentration.
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Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.[2]
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Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most aromatic compounds.[2]
¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon, simplifying the spectrum.[2]
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Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
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Relaxation Delay (d1): A relaxation delay of 2 seconds is appropriate.
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Spectral Width: A spectral width of 0-220 ppm is suitable for most organic molecules.
Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
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Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
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Baseline Correction: Apply a baseline correction to ensure a flat baseline.
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Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integration: For the ¹H spectrum, integrate the peaks to determine the relative ratios of the different types of protons.
Synthesis of 4-Methyl-3,5-dinitrobenzaldehyde
A plausible synthetic route to 4-Methyl-3,5-dinitrobenzaldehyde involves the nitration of p-tolualdehyde.[1] This context is crucial for anticipating potential impurities that might be observed in the NMR spectra, such as isomers or unreacted starting materials.
Caption: Synthetic pathway for 4-Methyl-3,5-dinitrobenzaldehyde.
Structural Interpretation Workflow
The process of elucidating the structure of 4-Methyl-3,5-dinitrobenzaldehyde from its NMR spectra follows a logical progression. The following diagram illustrates this workflow, which integrates the predicted data with established spectroscopic principles.
Caption: Workflow for the structural elucidation of 4-Methyl-3,5-dinitrobenzaldehyde using NMR data.
Conclusion
This technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 4-Methyl-3,5-dinitrobenzaldehyde. By leveraging high-quality predicted data and outlining a rigorous experimental protocol, researchers are well-equipped to characterize this compound with a high degree of confidence. The provided synthesis context and interpretation workflow further enhance the utility of this guide for professionals in chemical research and drug development.
References
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4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3 | Chemsrc. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
